![molecular formula C10H10N4O2 B5108395 4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, where strategic functional group manipulations and cyclization reactions play a pivotal role. For compounds related to "4,5,10,11-tetraazatetracyclo[5.5.2.01,9.03,7]tetradeca-3,9-diene-6,12-dione", synthetic pathways may involve intricate steps such as the Degenerate Cope Rearrangement, as discussed in the synthesis of similar compounds like Tetracyclo[7.3.1.0^2,8.0^4,12]trideca-5,10-diene, showcasing the complexity and precision required in these chemical transformations (Grimme & Krauthäuser, 1997).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated through techniques like X-ray crystallography, providing insights into their 3D conformation, bond lengths, angles, and overall geometry. The structure of a regioisomer, "2,5,7,10-Tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione," revealed by X-ray diffraction, highlights the importance of structural analysis in understanding the stereochemistry and spatial arrangement of atoms within the molecule (Dekaprilevich et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving "4,5,10,11-tetraazatetracyclo[5.5.2.01,9.03,7]tetradeca-3,9-diene-6,12-dione" and its derivatives can showcase a range of reactivities, such as acid and base-promoted rearrangements, which lead to the formation of novel structures through skeletal rearrangement and bond cleavage. The acid-catalyzed rearrangement of Hexacyclo[11.2.1.02,12.05,10.05,15.010,14]hexadeca-6,8-diene-4,11-dione into novel molecular structures exemplifies the reactive versatility of these compounds (Marchand et al., 1996).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, play a crucial role in the characterization and application of organic compounds. The study of the crystal structures of similar tetracyclic compounds provides valuable data on the compactness, stability, and intermolecular interactions within the crystal lattice, influencing their physical properties and reactivity patterns (Vorontsova et al., 1992).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for participating in specific chemical reactions, is crucial for exploring the applications of "4,5,10,11-tetraazatetracyclo[5.5.2.01,9.03,7]tetradeca-3,9-diene-6,12-dione" in material science, catalysis, and as intermediates in organic synthesis. The reactions of cyclo-octatetraene derivatives, for instance, provide insights into the chemical behavior and potential applications of related tetracyclic systems (Akhtar et al., 1980).
properties
IUPAC Name |
4,5,10,11-tetrazatetracyclo[5.5.2.01,9.03,7]tetradeca-3,9-diene-6,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-7-9-1-2-10(4-5(9)11-13-7)6(3-9)12-14-8(10)16/h1-4H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPZKYZAXJVCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CC4=NNC(=O)C41CC2=NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,10,11-Tetrazatetracyclo[5.5.2.01,9.03,7]tetradeca-3,9-diene-6,12-dione |
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